molecular formula C11H14F3N B1614794 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine CAS No. 459-00-7

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

Cat. No. B1614794
CAS RN: 459-00-7
M. Wt: 217.23 g/mol
InChI Key: LTPXSOIGSHRNFH-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine is a chemical compound with the CAS number 459-00-7 . It is used for research and development purposes . The compound is also known as 1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine is represented by the InChI code 1S/C10H12F3N.ClH/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H . The compound has a molecular weight of 239.67 .


Physical And Chemical Properties Analysis

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine is a solid at room temperature . It has a molecular weight of 239.67 .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPXSOIGSHRNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276241
Record name 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

CAS RN

459-00-7
Record name 2-methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25.4 g of 1-(2-azido-2-methylpropyl)-4-(trifluoromethyl)benzene was dissolved in 210 mL of ethyl acetate and mixed with 0.84 g of 20 wt % palladium hydroxide carbon. The atmosphere in the reaction vessel was replaced with hydrogen gas, and the reaction solution was stirred at room temperature for 18 hours. After completion of the reaction, the palladium hydroxide carbon was filtered off, and the filtrate was mixed with 3 M hydrochloric acid and separated. The aqueous layer was basified with 5 M sodium hydroxide and extracted with methylene chloride. The organic layer was concentrated under reduced pressure to give 4.27 g of the desired product as a brown liquid.
Name
1-(2-azido-2-methylpropyl)-4-(trifluoromethyl)benzene
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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